molecular formula C11H13BrO3 B8693594 Ethyl 4-bromo-2-methoxy-6-methylbenzoate

Ethyl 4-bromo-2-methoxy-6-methylbenzoate

Cat. No. B8693594
M. Wt: 273.12 g/mol
InChI Key: QNBWEOQTVUVSIR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 4-bromo-2-methoxy-6-methylbenzoate is a useful research compound. Its molecular formula is C11H13BrO3 and its molecular weight is 273.12 g/mol. The purity is usually 95%.
BenchChem offers high-quality Ethyl 4-bromo-2-methoxy-6-methylbenzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 4-bromo-2-methoxy-6-methylbenzoate including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

Ethyl 4-bromo-2-methoxy-6-methylbenzoate

Molecular Formula

C11H13BrO3

Molecular Weight

273.12 g/mol

IUPAC Name

ethyl 4-bromo-2-methoxy-6-methylbenzoate

InChI

InChI=1S/C11H13BrO3/c1-4-15-11(13)10-7(2)5-8(12)6-9(10)14-3/h5-6H,4H2,1-3H3

InChI Key

QNBWEOQTVUVSIR-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C=C(C=C1C)Br)OC

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a stirred solution of 4-bromo-2-methoxy-6-methyl-benzoic acid (synthesized according to the methods described in sections a) to d) of example 10) (10.7 g, 43.7 mmol) in DMF (90 ml) are added potassium carbonate (12.1 g, 87.3 mmol) and ethyl iodide (17.5 ml, 218 mmol) and the resulting mixture is stirred at room temperature for 2 h. After completion of reaction the reaction mixture is diluted with water (200 ml) and extracted with ethyl acetate (3×50 ml). The combined organic layers are washed with water (2×30 ml), brine (2×30 ml), dried over sodium sulfate and concentrated in vacuo yielding 4-bromo-2-methoxy-6-methyl-benzoic acid ethyl ester (10.5 g, 39 mmol, 89%).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
12.1 g
Type
reactant
Reaction Step Two
Quantity
17.5 mL
Type
reactant
Reaction Step Two
Name
Quantity
90 mL
Type
solvent
Reaction Step Three
Name
Quantity
200 mL
Type
solvent
Reaction Step Four

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.